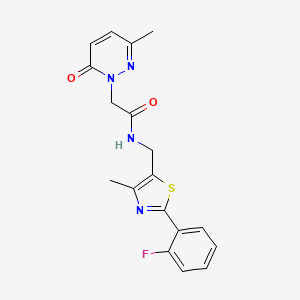

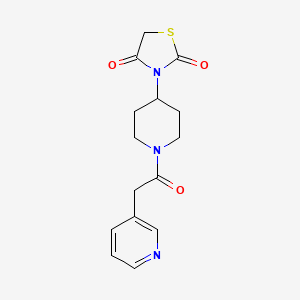

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of molecules that incorporate thiazolidine-2,4-dione, a core structure of significant interest in medicinal chemistry due to its involvement in various biological activities. The presence of pyridin-3-yl and piperidin-4-yl groups suggests potential for diverse chemical reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives often involves Knoevenagel condensation reactions. For similar molecules, this process involves the condensation of aldehydes with thiazolidine-2,4-dione in the presence of a catalyst such as piperidine, indicating a potentially similar pathway for this compound (Prakash et al., 2011).

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives has been extensively studied, with techniques such as FT-IR spectroscopy and DFT/TD-DFT studies providing insights into their vibrational spectral analysis and molecular geometry (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Thiazolidine-2,4-diones undergo various chemical reactions, including interactions with p-nitrobenzaldehyde and piperidine to form Mannich bases, and acetylation to produce N-acetylderivatives. These reactions highlight the compound's versatility in chemical transformations (Badr et al., 1981).

Physical Properties Analysis

The physical properties, including the stability and conformation of thiazolidine-2,4-dione derivatives, have been analyzed using X-ray diffraction and DFT calculations. These studies provide valuable information on the preferred conformations and stability of such compounds under various conditions (Prasad et al., 2018).

Chemical Properties Analysis

Thiazolidine-2,4-diones exhibit a range of chemical properties, including antimicrobial and antifungal activities. These properties are attributed to their structural features, which enable interaction with biological targets. The specific chemical properties of the compound would likely depend on its precise structure and substituents (Kim et al., 2004).

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

Thiazolidine-2,4-diones and their derivatives demonstrate significant antimicrobial and antifungal activities. For instance, 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibit good antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Additionally, they display excellent antifungal activity, with certain compounds showing more than 60% inhibition against fungi like Aspergillus niger and A. flavus, outperforming reference drugs in some cases (Prakash et al., 2011). Similarly, other studies have found that compounds with pyridine or piperazine moieties in the thiazolidine-2,4-dione framework possess good to excellent antibacterial and antifungal properties (Mohanty et al., 2015).

Hypoglycemic and Hypolipidemic Activities

Substituted pyridines and purines containing 2,4-thiazolidinedione have been designed and synthesized, showing promising hypoglycemic and hypolipidemic activities in vitro and in vivo. These compounds, particularly 5-(4-[2-[N-methyl-(5-phenyl-pyridin-2-yl)amino]ethoxy]benzyl)thiazolidine-2,4-dione, were highlighted for further pharmacological studies due to their effects on triglyceride accumulation and potential benefits for diabetic conditions (Kim et al., 2004).

Anticancer Activity

Thiazolidine-2,4-dione derivatives have also shown promise in anticancer research. N-Substituted indole derivatives synthesized from thiazolidine-2,4-dione exhibited significant anticancer activity against MCF-7 human breast cancer cell lines, highlighting the potential of these compounds in cancer therapy (Kumar & Sharma, 2022).

Organic Synthesis and Chemical Properties

In addition to biological activities, thiazolidine-2,4-diones play a crucial role in organic synthesis. They have been used as intermediates in the synthesis of various heterocyclic compounds, demonstrating their versatility in chemical transformations. For example, the preparation of oxazolidines and thiazolidines from α-amino acid ethyl esters showcases the utility of these compounds in synthesizing complex molecular structures (Badr et al., 1981).

Propriétés

IUPAC Name |

3-[1-(2-pyridin-3-ylacetyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c19-13(8-11-2-1-5-16-9-11)17-6-3-12(4-7-17)18-14(20)10-22-15(18)21/h1-2,5,9,12H,3-4,6-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUDYVGFVBISF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)CSC2=O)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2-(Pyridin-3-yl)acetyl)piperidin-4-yl)thiazolidine-2,4-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491918.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)

![(2E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enethioamide](/img/structure/B2491932.png)

![3-(Bromomethyl)-2-oxaspiro[4.5]decane](/img/structure/B2491933.png)

![4-[(1,1-Dioxothian-4-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2491936.png)